molecular formula C16H20N2O3 B4723817 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B4723817
M. Wt: 288.34 g/mol
InChI Key: LFNOFLSAZDUQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a heterocyclic organic compound featuring a 3,5-dimethyloxazole core linked via an acetamide bridge to a 4-methoxyphenylethyl group. This structure combines the electron-rich oxazole ring—a five-membered aromatic system with nitrogen and oxygen atoms—with the lipophilic 4-methoxyphenyl moiety, which is frequently associated with enhanced bioavailability and receptor binding in medicinal chemistry . The acetamide spacer facilitates conformational flexibility, enabling interactions with diverse biological targets such as enzymes, receptors, and signaling proteins .

While the exact mechanism of action of this compound remains under investigation, preliminary studies suggest its oxazole core contributes to binding affinity, while the 4-methoxyphenylethyl group fine-tunes selectivity .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-15(12(2)21-18-11)10-16(19)17-9-8-13-4-6-14(20-3)7-5-13/h4-7H,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNOFLSAZDUQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.

    Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.

    Acetamide Formation: The acetamide moiety is formed by reacting the oxazole derivative with acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Methoxyphenyl Ethyl Group: The final step involves the coupling of the oxazole-acetamide intermediate with 2-(4-methoxyphenyl)ethylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives and substituted oxazoles.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Binding

  • Alkyl vs. Aryl Substituents : The replacement of the 4-methoxyphenylethyl group with alkyl chains (e.g., propan-2-yl in ) increases lipophilicity but reduces hydrogen-bonding capacity, leading to lower receptor specificity . Conversely, the trimethoxyphenyl analog () exhibits stronger π-π stacking and hydrogen-bond interactions with tubulin, enhancing anticancer activity .
  • Heterocyclic Replacements : Substituting the phenyl group with indole () or benzimidazole () introduces nitrogen-rich aromatic systems, enabling interactions with nucleic acids or ATP-binding pockets in kinases .

Functional Group Contributions

  • Methoxy Group: The 4-methoxy group in the target compound improves metabolic stability compared to non-substituted phenyl analogs (e.g., methylphenyl in ), which are prone to rapid oxidation .
  • Oxazole Core : The 3,5-dimethyloxazole ring is critical for electron-deficient aromatic interactions, as seen in SIRT2 inhibitors (), where similar scaffolds modulate enzyme activity via hydrophobic pocket binding .

Anticancer Potential

  • The trimethoxyphenyl analog () demonstrates potent tubulin polymerization inhibition (IC₅₀ = 1.2 µM), outperforming the target compound in preclinical models .
  • The bromoindole derivative () shows superior cytotoxicity (IC₅₀ = 0.8 µM against HeLa cells) due to its dual interaction with kinase and DNA repair pathways .

Antimicrobial Activity

  • Compounds with pyrazole or furan substituents () exhibit broader-spectrum antimicrobial activity (MIC = 4–8 µg/mL) compared to the target compound, likely due to enhanced membrane permeability .

Enzyme Modulation

  • The benzimidazole analog () inhibits helicase activity (IC₅₀ = 5 µM), whereas the target compound’s mechanism remains focused on kinase or receptor modulation .

Biological Activity

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4O2C_{15}H_{20}N_4O_2 with a molecular weight of approximately 288.34 g/mol. Its structure includes a dimethyl oxazole ring and a methoxyphenyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC15H20N4O2
Molecular Weight288.34 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole can inhibit the growth of various bacteria and fungi. The compound has been tested against several strains:

  • Bacterial Strains :
    • Escherichia coli : MIC values reported between 0.0048 mg/mL to 0.0195 mg/mL.
    • Staphylococcus aureus : Moderate activity with MIC values ranging from 5.64 to 77.38 µM.
    • Bacillus subtilis : Showed inhibition zones indicating effective antibacterial action.
  • Fungal Strains :
    • Candida albicans : Demonstrated antifungal activity with MIC values between 16.69 to 78.23 µM.
    • Fusarium oxysporum : Additional antifungal properties were noted.

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound exhibits selective toxicity towards cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of the acetic acid moiety enhances its cytotoxic potential:

Cell LineIC50 (µM)
MCF-725
HCT-11630

The biological activity of this compound is likely attributed to its ability to interact with various biological targets within the cells:

  • Inhibition of Protein Synthesis : The oxazole ring may interfere with bacterial ribosomal function.
  • Alteration of Membrane Integrity : Some studies suggest that compounds with similar structures disrupt cell membranes leading to cell lysis.

Case Studies

  • Antibacterial Efficacy : A case study involving the synthesis and evaluation of related oxazole derivatives demonstrated potent antibacterial effects against resistant strains of bacteria.
  • Cytotoxicity Against Cancer Cells : Another study highlighted the selective cytotoxicity of similar compounds against cancer cell lines, emphasizing their potential use in targeted cancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.